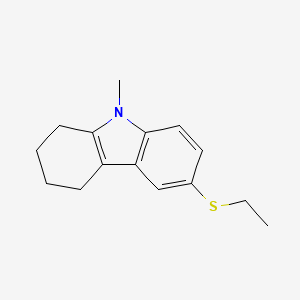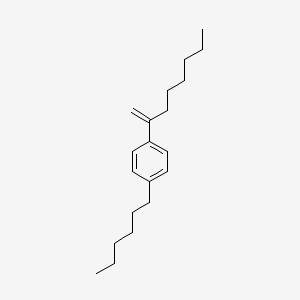![molecular formula C16H25BrO B12562876 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene CAS No. 154591-12-5](/img/structure/B12562876.png)
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is an organic compound belonging to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with two methyl groups and an octan-2-yloxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethyl-2-[(octan-2-yl)oxy]benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-dimethylbenzene: Lacks the octan-2-yloxy group, making it less hydrophobic.
1,3-Dimethyl-2-[(octan-2-yl)oxy]benzene:
5-Chloro-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is unique due to the combination of its substituents, which impart specific chemical reactivity and physical properties. The presence of both the bromine atom and the octan-2-yloxy group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
154591-12-5 |
|---|---|
Fórmula molecular |
C16H25BrO |
Peso molecular |
313.27 g/mol |
Nombre IUPAC |
5-bromo-1,3-dimethyl-2-octan-2-yloxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-5-6-7-8-9-14(4)18-16-12(2)10-15(17)11-13(16)3/h10-11,14H,5-9H2,1-4H3 |
Clave InChI |
LJOGYZFMNWCXMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC1=C(C=C(C=C1C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)
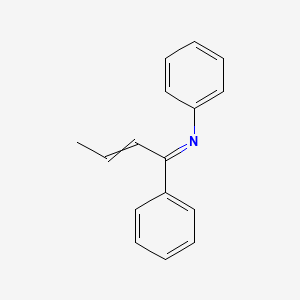


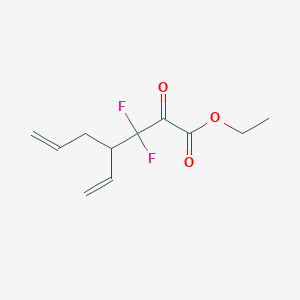
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)

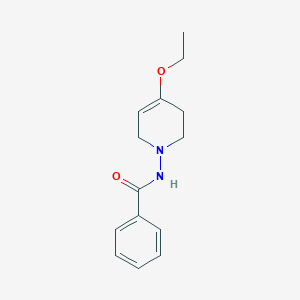
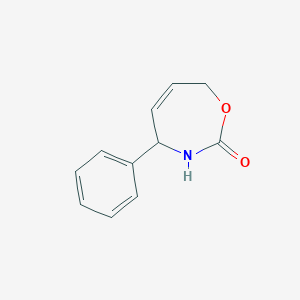
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
